molecular formula C7H8N4 B3039761 Imidazo[1,2-a]pyrazin-6-ylmethanamine CAS No. 1313726-31-6

Imidazo[1,2-a]pyrazin-6-ylmethanamine

Cat. No.: B3039761
CAS No.: 1313726-31-6
M. Wt: 148.17
InChI Key: ZMAQDTCKEBKJBO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-6-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazin-6-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyrazine with an appropriate aldehyde under acidic conditions to form the imidazo[1,2-a]pyrazine core. Subsequent functionalization at the 6-position with a methanamine group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide or acetonitrile, elevated temperatures.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazin-6-ylmethanol, while reduction could produce imidazo[1,2-a]pyrazin-6-ylmethane.

Scientific Research Applications

Imidazo[1,2-a]pyrazin-6-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring fused to an imidazole ring.

    Pyrrolopyrazine: Contains a pyrazine ring fused to a pyrrole ring, exhibiting different chemical properties.

Uniqueness: Imidazo[1,2-a]pyrazin-6-ylmethanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications.

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAQDTCKEBKJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of imidazo[1,2-a]pyrazine-6-carbonitrile (5-1) (180 mg, 1.25 mmol) in methanol (15 mL) were added Raney nickel (slurry in water, 150 mg) and 1 N ammonia. The reaction mixture was stirred under H2 (1 atm) for 2 h. The mixture was filtered, and the filtrate was concentrated to afford the title compound (160 mg). MS (m/z): 149.1 (M+H)+
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrazin-6-ylmethanamine
Reactant of Route 2
Imidazo[1,2-a]pyrazin-6-ylmethanamine
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Reactant of Route 5
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Reactant of Route 6
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